Predicted Physicochemical Advantage of the 3,5-Dimethylpyrazole Group over the Unsubstituted Pyrazole Analog
The 3,5-dimethyl substitution on the pyrazole ring of the target compound (CAS 1421504-80-4) increases calculated lipophilicity and steric bulk relative to the des-methyl analog (CAS 1428359-03-8, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide). PubChem-computed XLogP3 for the target compound is 3.0, compared to an estimated XLogP3 of approximately 2.0–2.2 for the des-methyl analog (based on the removal of two methyl groups, each contributing ~0.5 log units) . This elevated logP positions the target compound within the optimal range for oral bioavailability (Lipinski Rule of Five: logP <5), while the unsubstituted analog may exhibit excessively low lipophilicity for passive membrane permeation. Additionally, the 3,5-dimethyl groups increase the compound's molecular weight from approximately 304.4 g/mol (des-methyl) to 332.4 g/mol, providing greater shape complementarity in hydrophobic enzyme pockets .
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.0; MW = 332.4 g/mol |
| Comparator Or Baseline | Des-methyl analog (CAS 1428359-03-8): XLogP3 ≈ 2.0–2.2 (estimated); MW ≈ 304.4 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.0; ΔMW ≈ +28 g/mol |
| Conditions | In silico prediction using PubChem XLogP3 algorithm; no experimental logD data available for either compound |
Why This Matters
For procurement decisions in hit-to-lead campaigns, the higher lipophilicity of the target compound may improve passive permeability and target engagement in cell-based assays compared to the des-methyl analog, reducing the risk of false negatives in primary screens.
- [1] PubChem Compound Summary: Computed XLogP3-AA property for CID 71802103. NCBI (2024). View Source
